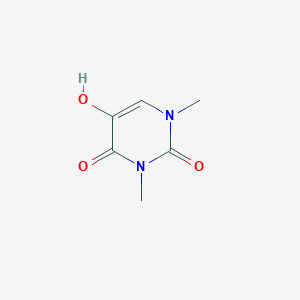

1,3-Dimethyl-5-hydroxyuracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAQZUMPJSCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313067 | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20406-86-4 | |

| Record name | NSC266141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-5-hydroxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 1,3 Dimethyl 5 Hydroxyuracil

Regioselective Synthesis Pathways

Regioselective synthesis allows for the targeted creation of specific isomers, a crucial aspect in the development of complex molecules. The following sections detail the synthesis of 1,3-dimethyl-5-hydroxyuracil (B1347179) and its derivatives through controlled chemical reactions.

Synthesis from 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil

A significant pathway for derivatization involves the use of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil as a starting material. researchgate.netresearchgate.netcdnsciencepub.com This substrate undergoes several types of reactions to yield a variety of heterocyclic structures.

The treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine in chloroform (B151607) at a controlled temperature of 0–5 °C for six hours results in the formation of 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione with an 80% yield. researchgate.net Alternative brominating agents can also be employed to achieve the same product. Using pyridine (B92270) hydrobromide perbromide for 30 minutes or hexamethylenetetramine hydrotribromide for 15 minutes in methylene (B1212753) chloride at the same temperature range yields the same heterocycle in 90% and 92% yields, respectively. researchgate.netresearchgate.net

| Brominating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Bromine | Chloroform | 6 hours | 80% |

| Pyridine hydrobromide perbromide | Methylene chloride | 30 minutes | 90% |

| Hexamethylenetetramine hydrotribromide | Methylene chloride | 15 minutes | 92% |

Palladium(II) chloride serves as an effective catalyst for the cyclization of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil. researchgate.net When the substrate is treated with bis-benzonitrile palladium(II) chloride in benzene (B151609) in the presence of sodium methoxide, it affords 1,3-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione in an 82% yield. researchgate.net Palladium(II) chloride is a versatile catalyst used in various organic syntheses, including cross-coupling reactions and the formation of semiconducting metal-containing polymers. sigmaaldrich.com

Treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with cold, concentrated sulfuric acid at 0–5 °C for two hours leads to the formation of a bicyclic product, 1,3-dimethyl-5-oxabicyclo[3.3.1]nonano[3,2-d]pyrimidine-2,4-dione, with a high yield of 94%. researchgate.net This reaction demonstrates a regioselective heterocyclization to form a bridged tricyclic heterocycle. researchgate.netresearchgate.net

Synthesis from 1,3-Dimethyl-6-amino-5-nitrosouracil

An alternative synthetic route involves the use of 1,3-dimethyl-6-amino-5-nitrosouracil. This compound serves as a key intermediate in the synthesis of various purine (B94841) derivatives. For instance, its reaction with benzylidenetriphenylphosphoranes leads to the formation of theophylline (B1681296) derivatives. rsc.org The synthesis of 1,3-dimethyl-6-amino-5-nitrosouracil itself can be achieved through the nitrosation of 6-amino-1,3-dimethyluracil (B104193) using sodium nitrite (B80452) in an acidic medium.

Synthesis of Pyrano[2,3-d]pyrimidines and Pteridines from 1,3-Dimethyl-5-formyl-6-hydroxyuracil

The compound 1,3-dimethyl-5-formyl-6-hydroxyuracil is a valuable precursor for the synthesis of fused heterocyclic systems like pyrano[2,3-d]pyrimidines and pteridines. molaid.com Pyrano[2,3-d]pyrimidines can be synthesized through a one-pot, three-component condensation reaction of an aldehyde, malononitrile, and a barbituric acid derivative. nih.govnih.gov Various catalysts, including nano-catalysts and green catalysts, have been employed to improve the efficiency and environmental friendliness of this reaction. nih.govjmaterenvironsci.com

Pteridines are another class of bicyclic heterocycles that can be synthesized from pyrimidine (B1678525) derivatives. herts.ac.uk The most common route involves the condensation of a pyrimidine-4,5-diamine with a dicarbonyl compound. thieme-connect.de For example, 6-substituted 1,3-dimethyl-7-hydroxylumazines can be synthesized by condensing 1,3-dimethyluracil-5,6-diamine with α-ketoacid esters. researchgate.net

Synthesis of Oxepin- and Oxocin-Annelated Pyrimidine Derivatives via Claisen Rearrangement and Metathesis

A notable synthetic application of this compound is in the formation of oxepin- and oxocin-annelated pyrimidine derivatives. This is achieved through a combination of Claisen rearrangement and ring-closing metathesis (RCM). ingentaconnect.comingentaconnect.com The process begins with the simple alkylation of this compound with substituted or unsubstituted allyl bromides to form allyl ethers. ingentaconnect.com These ethers then undergo a Claisen rearrangement, a type of benthamdirect.combenthamdirect.com-sigmatropic rearrangement, to yield rearranged products. ingentaconnect.commdpi.comnih.gov Subsequent alkylation of these products with allyl or homoallyl bromides provides the necessary dienes for the metathesis step. ingentaconnect.com

Ring-closing metathesis, often employing a first-generation Grubbs' catalyst, facilitates the formation of the oxepin (B1234782) ring, yielding substituted oxacycle-fused uracil (B121893) derivatives in good yields. ingentaconnect.combenthamdirect.com This methodology is also applicable to enyne metathesis for creating vinyl-substituted oxepin-annelated pyrimidines. ingentaconnect.com The combination of these powerful reactions provides a viable strategy for accessing previously unknown oxepin- and oxocin-annulated pyrimidine systems. ingentaconnect.comresearchgate.net

Alternative Synthetic Routes and Methodological Advancements

Beyond the Claisen rearrangement and metathesis approach, other synthetic routes for modifying this compound and its derivatives exist. One-pot synthesis methods have been developed for creating poly(methylene-bis)-1,3-indandione derivatives, showcasing the utility of reagents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. sciepub.com Furthermore, microwave-assisted synthesis has emerged as a technique to improve reaction times and yields for various heterocyclic transformations, including those involving uracil derivatives. mdpi.com The development of new synthetic pathways, including those starting from inexpensive and readily available materials, is an ongoing area of research. dur.ac.uk

Functional Group Modifications and Derivatization Strategies

The derivatization of this compound through the modification of its functional groups is a key strategy for generating a diverse range of compounds. These modifications can significantly impact the molecule's chemical and physical properties.

Introduction of Amino and Hydroxy Groups at Position 5

The introduction of amino and hydroxy groups at the C-5 position of the uracil ring is a common modification. For instance, the synthesis of 5-amino and 5-hydroxyuracil (B1221707) derivatives has been explored for their potential to form quadruplex structures. rsc.org Theoretical calculations suggest that 5-hydroxyuracil-based structures are particularly good candidates for this application. rsc.org However, the introduction of methoxy, amino, and hydroxy groups at the 5-position of some uracil derivatives has been shown to decrease their inhibitory activity towards certain enzymes, indicating that the effect of substitution is highly dependent on the target application. nih.gov The synthesis of these derivatives often involves the protection of the active amino or hydroxy groups before subsequent reactions, such as amidation. nih.gov

Methylation Effects on Uracil Derivatives

Methylation at various positions on the uracil ring significantly influences the molecule's electronic properties and photoionization decay mechanisms. segarra-marti.comscispace.com While methylation at the N1 or C5 position results in relatively minor changes, methylation at the N3 position has a more pronounced effect, leading to a more compact cation manifold and altering the decay pathways. segarra-marti.com Studies have shown that methylation at either nitrogen atom causes an electron release into the ring. cdnsciencepub.com The effects of multiple methylations on the geometry, heat of formation, and dipole moments of uracil have been found to be largely additive. scispace.com Computational studies have also been employed to investigate the impact of methylation on the electronic excitation energies of uracil derivatives. rsc.orgrsc.org

Synthesis of Pyrimidine-Annelated Heterocycles

This compound is a valuable precursor for the synthesis of various pyrimidine-annelated heterocycles. dntb.gov.ua For example, the reaction of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with reagents like bromine, pyridine hydrobromide perbromide, or hexamethylenetetramine hydrotribromide leads to the formation of hexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione derivatives. researchgate.netresearchgate.net Palladium-catalyzed cyclization of this same substrate can yield tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-diones. researchgate.net Furthermore, treatment with concentrated sulfuric acid can produce oxabicyclo[3.3.1]nonano[3,2-d]pyrimidine-2,4-diones. researchgate.net These reactions demonstrate the regioselective nature of the heterocyclization, allowing for the synthesis of specific isomers. researchgate.netresearchgate.net The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 5-amino-1,3-dimethyluracils has also been reported. acs.org

Generation of Fused and Bridged Tricyclic Heterocycles

The versatility of uracil derivatives extends to the synthesis of more complex fused and bridged tricyclic heterocyclic systems. google.combeilstein-journals.org For instance, 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil can undergo regioselective heterocyclization to form fused tricyclic compounds upon treatment with bromine and m-CPBA. researchgate.net In contrast, reaction with N-iodosuccinimide and concentrated sulfuric acid can yield bridged tricyclic heterocycles. researchgate.net The choice of reagent can therefore direct the cyclization pathway to selectively produce either fused or bridged systems. researchgate.net The synthesis of such complex polycyclic structures is of interest for the development of novel bioactive molecules and functional materials. nih.govconicet.gov.ar

Theoretical and Computational Investigations of 1,3 Dimethyl 5 Hydroxyuracil and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties of 1,3-dimethyl-5-hydroxyuracil (B1347179) and its analogs.

DFT calculations have been employed to explore the potential of 5-substituted uracils, including 5-hydroxyuracil (B1221707) derivatives, to form quadruplex structures. nih.gov These studies have shown that the energies associated with tetramer formation and stacking for these derivatives are comparable to those of purine-based structures like guanine (B1146940) and xanthine. nih.gov This suggests that 5-hydroxyuracil-based molecules could serve as effective building blocks for creating novel supramolecular structures such as artificial ion channels or biosensors. nih.gov

The calculations indicate that tetrads of 5-substituted uracils occupy a similar area to purine (B94841) tetrads, opening the possibility for the formation of mixed tetrads or quadruplexes. nih.gov Among the derivatives studied, 5-hydroxyuracil-based structures were identified as particularly promising candidates for experimental realization. nih.gov

| Compound Family | Tetramer Formation Energy | Stacking Energy | Potential Application |

|---|---|---|---|

| 5-Hydroxyuracil Derivatives | Similar to Guanine/Xanthine | Similar to Guanine/Xanthine | Quadruplex Structures, Biosensors |

| Guanine | Benchmark | Benchmark | G-Quadruplexes |

| Xanthine | Benchmark | Benchmark | Quadruplex Structures |

Uracil (B121893) and its derivatives can exist in different tautomeric forms, and computational studies are crucial for understanding their relative stabilities. ntu.edu.sg Ab initio calculations show that for uracil and its derivatives, the keto form is generally dominant (>99.99%). ntu.edu.sg However, intramolecular interactions, such as hydrogen bonds, can significantly influence the stability of less common tautomers. mdpi.comnih.gov

For instance, in a 5-NO2 substituted uracil derivative, the formation of a strong intramolecular hydrogen bond was found to stabilize the dienol tautomer, significantly reducing its energy relative to the most stable diketo form. mdpi.comnih.gov The investigation of these non-covalent intramolecular interactions is often performed using methods like the theory of atoms in molecules (AIM) and the non-covalent interaction index (NCI). mdpi.comnih.gov These analyses help to identify both repulsive and attractive interactions, including hydrogen bonds, between different parts of the molecule. mdpi.com

Time-dependent density functional theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov This analysis provides insights into a molecule's electronic properties, such as its absorption spectra and the nature of its electronic transitions. nih.govresearchgate.net When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one, creating an "electron-hole" pair.

The distribution of the electron and the hole can be visualized to characterize the nature of the excitation. diva-portal.org For example, in a study on 5-hydroxymethyluracil, TD-DFT calculations were used to generate electron and hole density distribution maps. nih.govmdpi.com These maps showed a significant density on the pyrimidine (B1678525) ring and the carbonyl groups, indicating their involvement in the electronic transition. mdpi.com Such analyses are critical for understanding the photophysical properties of uracil derivatives and their potential applications in areas like photosensitization.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend theoretical investigations to larger systems and longer timescales, providing insights into the dynamic behavior of molecules and their interactions with other species.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule, such as a this compound analog, might bind to a biological target like an enzyme or receptor. amanote.com

By simulating the interaction between the ligand and the protein's binding site, docking can predict the binding affinity and pose. uowasit.edu.iqrsdjournal.org This information is invaluable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. rsdjournal.org For example, docking studies on various inhibitors, including derivatives of other heterocyclic compounds, have been used to understand the key interactions within the binding pockets of enzymes like human mitotic kinesin Eg5, providing a basis for the design of more potent inhibitors. nih.gov

Molecules are not static entities; they can rotate around single bonds, leading to different three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov

Computational methods can be used to perform a systematic search of the conformational space of a molecule like this compound. By calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable (lowest energy) structures. researchgate.net This information is crucial as the conformation of a molecule can significantly impact its physical, chemical, and biological properties. For instance, the stability arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, which provides further insight into the electronic factors stabilizing certain conformations. nih.gov

Acid-Base Equilibria and pKa Predictions

Theoretical and computational chemistry provides a powerful framework for investigating the acid-base equilibria of this compound and its analogs. These studies are crucial for understanding the ionization states of these molecules under different pH conditions, which in turn influences their chemical reactivity, solubility, and biological activity. The prediction of the acid dissociation constant (pKa) is a primary goal of these computational investigations.

The acidity of uracil derivatives is a complex phenomenon influenced by several factors, including the presence of multiple potential deprotonation sites and the possibility of tautomeric interconversions. For this compound, the primary acidic proton is that of the hydroxyl group at the C5 position. The methylation at the N1 and N3 positions prevents the deprotonation at these sites, which are acidic in the parent uracil molecule.

Computational approaches to pKa prediction for uracil and its derivatives typically involve quantum mechanical calculations to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, usually water. The pKa is then calculated using the following relationship:

pKa = ΔG / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Various theoretical models are employed to calculate the Gibbs free energy of the acidic and basic forms of the molecule in solution. These models must accurately account for the effects of the solvent, which can be done through either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included in the quantum mechanical calculation along with the solute molecule. This allows for the explicit modeling of direct solute-solvent interactions, such as hydrogen bonding. Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is represented by a continuum model.

The accuracy of pKa predictions also heavily depends on the level of theory and the basis set used in the quantum mechanical calculations. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-31+G(d,p) or aug-cc-pVTZ to provide a good balance between accuracy and computational cost. More computationally intensive methods, such as G3MP2B3 and CBS-QB3, can provide even more accurate results.

For 5-substituted uracils, the nature of the substituent at the C5 position significantly influences the acidity of the molecule. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting anion, while electron-donating groups have the opposite effect. In the case of this compound, the hydroxyl group itself is the acidic functional group.

Geometry Optimization: The three-dimensional structures of the neutral this compound and its corresponding anion (deprotonated at the 5-hydroxyl group) are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Solvation Energy Calculations: The energies of the neutral molecule and its anion are calculated in the presence of a solvent model (implicit, explicit, or hybrid) to determine the Gibbs free energies of solvation.

pKa Calculation: The Gibbs free energy of the deprotonation reaction in solution is calculated, and from this, the pKa value is determined.

The predicted pKa values from such a study would provide valuable insights into the acid-base behavior of this compound.

Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can confirm the structure of synthesized 1,3-Dimethyl-5-hydroxyuracil (B1347179). While specific experimental spectra for this exact compound are not widely published, its spectral characteristics can be predicted based on the known effects of its constituent functional groups and data from similar uracil (B121893) derivatives. mdpi.comresearchgate.netnmrdb.org

In the ¹H NMR spectrum of this compound, three distinct signals are expected. The protons of the two methyl groups attached to the nitrogen atoms (N1-CH₃ and N3-CH₃) are chemically non-equivalent and are expected to appear as two separate singlets. Their chemical shifts would be in the typical range for N-alkyl protons, generally around 3.0-3.5 ppm. The single proton attached to the C6 carbon (C6-H) would also produce a singlet, likely shifted downfield due to the influence of the adjacent electron-withdrawing carbonyl group at C4 and the C=C double bond. Its chemical shift is anticipated in the vinylic region, potentially around 7.0-7.5 ppm. The hydroxyl proton (C5-OH) signal can be broad and its position is highly dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical chemical shift ranges for the respective functional groups. libretexts.org

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | ~3.3 | Singlet |

| N3-CH₃ | ~3.2 | Singlet |

| C6-H | ~7.2 | Singlet |

| C5-OH | Variable (Broad) | Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule. savemyexams.com The carbons of the two carbonyl groups (C2 and C4) are the most deshielded and will appear furthest downfield, typically in the 150-170 ppm range. libretexts.org The carbons of the C=C double bond (C5 and C6) will resonate in the vinylic region. C5, being attached to the hydroxyl group, would appear around 140 ppm, while C6 would be further upfield. The two N-methyl carbons (N1-CH₃ and N3-CH₃) are the most shielded and will appear furthest upfield, generally between 25-35 ppm. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shift ranges for the respective functional groups. libretexts.orglibretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~162 |

| C4 (C=O) | ~152 |

| C5 (C-OH) | ~140 |

| C6 | ~125 |

| N1-CH₃ | ~35 |

| N3-CH₃ | ~28 |

While the previous sections focus on the isolated methylated compound, NMR studies are crucial for understanding the biological implications of its parent nucleobase, 5-hydroxyuracil (B1221707) (5-OHU), when it is incorporated into DNA. Oxidative damage to cytosine can produce 5-OHU, a lesion with significant mutagenic potential. nih.gov NMR spectroscopy has been employed to investigate the structure and stability of DNA duplexes containing this lesion. nih.govresearchgate.net

Research has shown that 5-OHU can form stable base pairs with all four canonical DNA bases (adenine, guanine (B1146940), cytosine, and thymine). researchgate.netrsc.orgrsc.org ¹H NMR experiments, particularly monitoring the imino proton signals which are characteristic of hydrogen-bonded base pairs, are instrumental in these studies. nih.govresearchgate.net These downfield-shifted signals provide direct evidence of base pairing within the DNA duplex. nih.gov By observing the temperature at which these imino proton signals disappear, researchers can assess the melting temperature and stability of individual base pairs. nih.gov

Studies using NMR have revealed that a 5-OHU:G (guanine) base pair is the most stable, even more so than the standard Watson-Crick 5-OHU:A (adenine) pair. nih.gov Conversely, the 5-OHU:C (cytosine) pair is the least stable. nih.gov These NMR findings help to explain the molecular basis for the high frequency of G to A transition mutations observed from cytosine oxidation, as DNA polymerases preferentially incorporate a guanine opposite the 5-OHU lesion during replication. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information on the functional groups and molecular vibrations within a compound. The resulting spectra serve as a molecular "fingerprint," allowing for identification and structural analysis.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the two methyl groups are expected to appear just below 3000 cm⁻¹. ias.ac.in The most intense bands in the spectrum are typically from the carbonyl (C=O) groups. Due to their different chemical environments, the C2=O and C4=O groups would likely produce two distinct, strong absorption bands in the 1650-1750 cm⁻¹ region. ijcrt.org Other notable vibrations include the C=C double bond stretch and various C-N stretching and ring deformation modes in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

Predicted Principal FT-IR Absorption Bands for this compound Data is predicted based on characteristic group frequencies for substituted uracils. ias.ac.inijcrt.orgnih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~3350 | ν(O-H) stretch | Broad, Medium |

| ~2960 | ν(C-H) stretch (methyl) | Medium |

| ~1720 | ν(C=O) stretch | Strong |

| ~1670 | ν(C=O) / ν(C=C) stretch | Strong |

| ~1450 | δ(C-H) methyl deformation | Medium |

| ~1250 | ν(C-N) stretch | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. Raman scattering is often more sensitive to symmetric vibrations and less polar bonds. In the FT-Raman spectrum of this compound, the C=C stretching vibration, expected around 1600-1650 cm⁻¹, would likely be prominent. pku.edu.cn The symmetric stretching of the carbonyl groups would also yield a strong signal. A particularly characteristic feature for uracil and its derivatives is the ring breathing mode, a collective vibration of the entire pyrimidine (B1678525) ring, which would appear as a sharp and intense band in the lower frequency region, typically around 780-800 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl groups would also be clearly visible. ias.ac.in Unlike in FT-IR, the O-H stretching vibration is typically weak in Raman spectra.

Predicted Principal FT-Raman Bands for this compound Data is predicted based on characteristic group frequencies for substituted uracils. ias.ac.inpku.edu.cnnih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~2960 | ν(C-H) stretch (methyl) | Strong |

| ~1670 | ν(C=O) / ν(C=C) stretch | Strong |

| ~1450 | δ(C-H) methyl deformation | Medium |

| ~1350 | C-N / Ring stretch | Medium |

| ~790 | Ring Breathing Mode | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and can provide insights into its structural properties, including the presence of different tautomers.

The phenomenon of keto-enol tautomerism, where a molecule exists as an equilibrium mixture of a keto and an enol form, is a key characteristic of many organic compounds, including derivatives of uracil. In the case of this compound, the equilibrium between the diketo and keto-enol forms can be influenced by the solvent environment. nih.gov The polarity of the solvent can affect the position of the tautomeric equilibrium, with different solvents favoring either the keto or the enol form. researchgate.net

Studies on similar 1,3-dicarbonyl compounds have shown that the keto-enol tautomerism is solvent-dependent. nih.gov For instance, in some solvents, the keto form is favored, while in others, the enol form predominates. researchgate.net This equilibrium can be investigated using UV-Vis spectroscopy by observing the absorption maxima characteristic of each tautomer. The position of the substituent groups on the molecule also plays a role in influencing the tautomeric equilibrium. nih.gov

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

|---|---|

| Solvent Polarity | Can shift the equilibrium towards either the keto or enol form. nih.govresearchgate.net |

| Substituent Groups | The nature and position of substituents can affect the stability of the tautomers. nih.gov |

Theoretical calculations, such as those based on density functional theory (DFT), are often employed to complement experimental UV-Vis data. nih.gov These calculations can predict the excitation energies and corresponding absorption maxima (λmax) for the different tautomers of a molecule. For uracil and its derivatives, computational studies have been used to explore the potential energy surfaces and deactivation pathways after UV light absorption. ebi.ac.uk

The calculated absorption maxima can help in the assignment of the experimentally observed UV-Vis spectral bands to specific electronic transitions within the keto and enol forms of this compound. For example, a study on uracil-5-yl O-(N,N-dimethylsulfamate) reported a UV absorption maximum at 268 nm in water. mdpi.com While this is a different derivative, it provides an indication of the spectral region where uracil derivatives absorb.

Table 2: Calculated Spectroscopic Data for Uracil Derivatives

| Compound | Method | Calculated Property | Value |

|---|---|---|---|

| 5-hydroxymethyluracil | DFT/B3LYP/6-311++G(d,p) | Optimized geometric parameters | N/A nih.gov |

| Uracil and derivatives | MS-CASPT2 | Potential energy profiles | N/A ebi.ac.uk |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The analysis of this compound by MS reveals characteristic fragmentation patterns.

The exact mass of this compound is 156.05349212 Da. nih.gov In mass spectrometry, this compound can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode used. mdpi.com The fragmentation of uracil and its derivatives in the mass spectrometer often involves the loss of small, stable molecules. mdpi.com

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent ion and its fragments. For instance, in a study of a related compound, uracil-5-yl O-(N,N-dimethylsulfamate), HRMS was used to confirm the calculated mass of the protonated molecule. mdpi.com The fragmentation pathways of uracil derivatives can be complex and may involve rearrangements and multiple bond cleavages. The analysis of these fragments helps in the structural elucidation of the parent molecule.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H8N2O3 | nih.gov |

| Exact Mass | 156.05349212 Da | nih.gov |

| Monoisotopic Mass | 156.05349212 Da | nih.gov |

Biological and Pharmacological Research Applications of 1,3 Dimethyl 5 Hydroxyuracil

Role in Nucleic Acid Metabolism and RNA Synthesis

Nucleic acid metabolism encompasses the synthesis and degradation of DNA and RNA, processes fundamental to life. uobabylon.edu.iq These polymers are constructed from nucleotides, which themselves are made of a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base. uobabylon.edu.iq The synthesis of these complex molecules is an energy-intensive anabolic process, while their breakdown is a catabolic reaction. uobabylon.edu.iq Uracil (B121893) is one of the four primary nucleobases in RNA, where it is a key component of nucleotides like uridine (B1682114) monophosphate (UMP). medchemexpress.com The study of uracil derivatives like 1,3-dimethyl-5-hydroxyuracil (B1347179) provides insights into these vital cellular pathways.

The chemical synthesis of RNA is a complex process that often relies on protecting groups to ensure the correct assembly of ribonucleotides. glenresearch.com Derivatives of 5-hydroxyuracil (B1221707) are utilized as model compounds to investigate and refine methodologies for creating modified RNA strands. researchgate.netnih.gov For instance, studies on N-alkylated 5-hydroxyuracils have been instrumental in exploring reactions for introducing carbon substituents into pyrimidine (B1678525) nucleosides. researchgate.net The 5-hydroxyl group on the uracil ring is a key site for chemical modification. Approaches have been developed for its removal, such as through the hydrogenolysis of a 5-tetrazolyl ether of 1,3-dimethyl-6-propyl-5-hydroxyuracil. researchgate.net

Furthermore, the synthesis of RNA containing modified bases like 5-hydroxymethyluridine (B1210401) [5hm(rU)] is crucial for studying their biological roles and for developing therapeutic applications. nih.gov The development of phosphoramidite (B1245037) building blocks for these modified nucleosides allows for their incorporation into RNA strands via solid-phase synthesis, enabling research into their function and the identification of enzymes that may interact with them. nih.gov These synthetic modified RNAs are valuable tools for probing the structure and function of RNA molecules, including their role in translation and stability. nih.gov

Beyond its role in RNA, uracil and its derivatives are studied for their interactions with DNA. A significant area of this research focuses on G-quadruplexes (G4), which are alternative DNA structures formed in guanine-rich sequences. nih.govelifesciences.org These structures are prevalent in important genomic regions, such as the ends of chromosomes (telomeres) and in the promoter regions of oncogenes like c-myc. nih.govchemrxiv.org The formation of G4 structures can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is responsible for maintaining telomere length. nih.gov

Consequently, small molecules that can bind to and stabilize these G-quadruplex structures are of great interest as potential anticancer drugs. nih.govelifesciences.org The design of ligands that selectively target G4-DNA over standard double-stranded DNA is a key goal. nih.gov Uracil derivatives can be incorporated into larger molecules designed to interact with these quadruplex structures, potentially disrupting telomere maintenance and inhibiting the translation of oncogenes, thereby leading to cancer cell death. elifesciences.orgcore.ac.uk The interaction between G4 structures and proteins like the helicase RHAU, which plays a role in telomerase regulation, is another active area of investigation where understanding the structural dynamics is crucial. mdpi.com

Antimicrobial and Antiviral Activities of Derivatives

Derivatives of 1,3-disubstituted uracils have shown significant promise as antimicrobial and antiviral agents. Researchers have synthesized and evaluated numerous uracil derivatives to identify compounds with potent activity against various pathogens. nih.govturkjps.org

In the field of antiviral research, these derivatives have been particularly explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating the human immunodeficiency virus (HIV). nih.gov Studies have shown that specific substitutions on the uracil ring are critical for activity. For example, 1-cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil demonstrated potent inhibition against HIV-1. nih.gov Other derivatives, such as 1-benzyl-3-(3,5-dimethylbenzyl)uracil, were found to be effective against human cytomegalovirus (HCMV). nih.gov Further research indicated that the nitrogen of the 1-cyanomethyl group appears to be important for anti-HIV-1 activity, likely through interaction with amino acid residues of the HIV-1 reverse transcriptase enzyme. nih.gov Similarly, tetrahydropyrimidinone (THPM) derivatives, which share a structural resemblance to nucleic acids, have been synthesized and shown to have significant antiviral efficacy against viruses like the Newcastle Disease Virus (NDV). ajgreenchem.com

Beyond viruses, certain derivatives have been evaluated for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. turkjps.org These findings highlight the versatility of the uracil scaffold in developing new therapeutic agents to combat infectious diseases.

| Compound Derivative | Target Virus | Reported Activity |

|---|---|---|

| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | Human Cytomegalovirus (HCMV) | Powerful Inhibition nih.gov |

| 1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | Human Immunodeficiency Virus (HIV-1) | Powerful Inhibition nih.gov |

| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | 95.77% inhibition at 10 µg/mL ajgreenchem.com |

| Imidazo[2,1-b]thiazole derivatives with arylidenehydrazide moiety | Feline Corona Virus, Herpes Simplex Virus-1, Vaccinia Virus | Potent Activity (EC50: 7.5 µM for FCV) turkjps.org |

Anticancer and Antitumor Potential

The development of effective anticancer agents is a major focus of medicinal chemistry, and natural products and their derivatives are a significant source of inspiration. mdpi.com Uracil derivatives have been explored for their potential as anticancer and antitumor agents, acting through various mechanisms. mdpi.comnih.gov

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by tumor resistance and damage to surrounding healthy tissue. mednexus.org Radiosensitizers are compounds that make tumor cells more vulnerable to the damaging effects of ionizing radiation, potentially allowing for lower, safer radiation doses. mednexus.orgmdpi.com

Derivatives of uracil have been investigated as potential radiosensitizers. nih.gov The mechanism often involves the interaction of the compound with secondary electrons generated during radiotherapy. nih.gov For example, uracil-5-yl O-sulfamate was synthesized and studied for its radiosensitizing potential. nih.govacs.org Theoretical calculations and gas-phase experiments showed that this compound could efficiently decompose upon attachment of low-energy electrons, a key characteristic for a radiosensitizer. nih.govacs.org This process can lead to the formation of radicals that enhance DNA damage within cancer cells, ultimately leading to cell death if not repaired. nih.gov

Targeting specific enzymes that are overexpressed in or critical to the survival of cancer cells is a leading strategy in oncology. Human carbonic anhydrases (hCAs) are a family of enzymes involved in processes like pH regulation. nih.govmdpi.com Certain isoforms, particularly hCA IX and XII, are highly expressed in many tumors and are associated with tumor progression and hypoxia, making them validated anticancer drug targets. mdpi.comnih.gov

| Compound Class | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Uracil-bearing benzenesulfonamides (Compound 5) | hCA IX | 405.2 nM nih.gov |

| Uracil-bearing benzenesulfonamides (related derivative) | hCA IX | 25.7 nM nih.gov |

| Pyrazoline benzenesulfonamides (Compound 14) | hCA I | 316.7 ± 9.6 nM nih.gov |

| Pyrazoline benzenesulfonamides (Compound 13) | hCA I | 347.1 ± 72.8 nM nih.gov |

| Pyrazoline benzenesulfonamides (Reference - AZA) | hCA I | 278.8 ± 44.3 nM nih.gov |

Antioxidant and Prooxidant Properties of Uracil Derivatives

Uracil derivatives, a significant class of pharmacologically active compounds, have demonstrated both antioxidant and prooxidant properties. The presence of a hydroxyl (-OH) or amino (-NH2) group at the 5th position of the uracil ring is crucial for these activities. researchgate.net The mechanism behind these dual properties is a subject of ongoing research. researchgate.net

Studies on various uracil derivatives have provided insights into their antioxidant capabilities. For instance, the antiradical activity of 5-amino-1,3,6-trimethyluracil was quantified, showing a rate constant of (2.1 ± 0.3) × 10^5 L mol⁻¹ s⁻¹ for its reaction with the ethylbenzene (B125841) peroxyl radical at 333 K. researchgate.net This indicates its efficiency in scavenging peroxyl radicals. The stoichiometric inhibition factor, which represents the number of free radicals trapped by one molecule of the antioxidant, was determined to be 2. researchgate.net

Furthermore, research has explored the synergistic effects of uracil derivatives with other antioxidants. A study on a mixture of 3-butyl-5-amino-6-methyluracil and butylated hydroxytoluene (BHT) in a model system of initiated radical chain oxidation of styrene (B11656) revealed a significant synergistic effect, particularly at a specific concentration ratio. researchgate.net

The prooxidant and antioxidant actions of these derivatives are influenced by their chemical structure. The ability of 5-hydroxyuracil (5-OHU) to undergo keto-enol tautomerism is a key factor. nih.gov The enol form is favored due to conjugation and the potential for intramolecular hydrogen bond formation. nih.gov This structural feature influences its interaction with other molecules and its role in oxidative processes.

Lipid peroxidation is a critical process in oxidative stress, and antioxidants play a vital role in its prevention. nih.gov The process involves a radical chain reaction with initiation, propagation, and termination stages. nih.gov Antioxidants can interfere with this chain reaction, thereby protecting biological systems from damage.

The interaction of hydroxyl radicals with uracil derivatives has also been a focus of study. Hydroxyl radicals react rapidly with 1,3-dimethyluracil (B184088) (1,3-DMU) with a rate constant of 6 x 10⁹ L mol⁻¹ s⁻¹. researchgate.net The addition of the hydroxyl radical to the C(5)-C(6) double bond of 1,3-DMU results in the formation of both reducing and oxidizing radicals. researchgate.net In the presence of oxygen, these radicals are quickly converted to the corresponding peroxyl radicals. researchgate.net

| Compound | Antioxidant Activity Metric | Value |

| 5-amino-1,3,6-trimethyluracil | Rate constant (k7) with ethylbenzene peroxyl radical at 333 K | (2.1 ± 0.3) × 10^5 L mol⁻¹ s⁻¹ researchgate.net |

| 5-amino-1,3,6-trimethyluracil | Stoichiometric inhibition factor (f) | 2 researchgate.net |

| 1,3-dimethyluracil | Rate constant with hydroxyl radicals | 6 x 10⁹ L mol⁻¹ s⁻¹ researchgate.net |

Applications as Pharmaceutical Intermediates

This compound and its related structures are valuable intermediates in the synthesis of various pharmaceutical compounds. Their chemical properties make them suitable starting materials or building blocks for more complex molecules with therapeutic applications.

A significant application of uracil derivatives is in the synthesis of Urapidil, a medication used to treat hypertension. google.com Specifically, 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil serves as a key intermediate in the synthesis of Urapidil. google.com The synthesis process involves reacting 1,3-dimethyl-6-hydroxyuracil with 3-amino-1-propanol. google.com

Another synthetic route to Urapidil involves the reaction of 3-[4-(2-methoxyphenyl)piperazine-1-yl]propylamine with 6-chloro-1,3-dimethyluracil. google.com This highlights the versatility of dimethyluracil derivatives in constructing the Urapidil molecule.

| Intermediate | Reactant | Product |

| 1,3-dimethyl-6-hydroxyuracil google.com | 3-amino-1-propanol google.com | 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil google.com |

| 6-chloro-1,3-dimethyluracil google.com | 3-[4-(2-methoxyphenyl)piperazine-1-yl]propylamine google.com | Urapidil google.com |

The unique properties of uracil derivatives also lend themselves to the development of biosensors and aptamers. Aptamers are nucleic acid or peptide molecules that bind to a specific target molecule. nih.govresearchgate.net They are selected from large random sequence libraries and can be easily synthesized and modified. researchgate.netmdpi.com

Aptamer-based biosensors are gaining attention due to their high specificity, sensitivity, and biocompatibility. nih.gov These sensors can be designed for various detection methods, including colorimetric, fluorescent, and electrochemical assays. nih.govmdpi.com Uracil and its derivatives can be incorporated into the structure of nucleic acid aptamers, contributing to their specific binding properties.

The interaction between an aptamer and its target can induce a conformational change, which is the basis for signal transduction in many biosensor designs. nih.gov The ability to modify aptamers with signaling molecules further enhances their utility in diagnostic applications. mdpi.com

Investigation into Mutagenic Potential

While many uracil derivatives have beneficial applications, some also possess mutagenic potential. 5-hydroxyuracil (5-OHU), for instance, is a known mutagen. mdpi.comwikipedia.org It is formed from the oxidative deamination of cytosine, a common form of DNA damage. nih.govwikipedia.org

5-OHU does not significantly distort the DNA double helix and can be bypassed by DNA polymerases during replication. wikipedia.org However, it has a tendency to mispair with adenine (B156593), leading to GC to AT transition mutations. nih.govwikipedia.org Interestingly, experimental and theoretical studies have shown that a G:5-OHU base pair is energetically more favorable than an A:5-OHU pair, which could potentially reduce the mutagenic outcome. nih.gov

The study of the mutagenic properties of uracil derivatives is crucial for understanding the mechanisms of DNA damage and repair, as well as for assessing the safety of new compounds.

Mechanistic Studies of 1,3 Dimethyl 5 Hydroxyuracil in Biological Systems

Oxidative Degradation Pathways

The oxidative degradation of uracil (B121893) derivatives is a key area of research for understanding DNA damage. Studies on 1,3-dimethyluracil (B184088) (1,3-DMU), a closely related compound, offer a model for these degradation pathways. When subjected to hydroxyl radicals (•OH), such as those generated in a Fenton reaction, 1,3-DMU reacts rapidly. researchgate.net The primary reaction involves the addition of the hydroxyl radical to the C5-C6 double bond of the uracil ring. researchgate.net This addition is not position-selective and results in the formation of both reducing C6-yl radicals and oxidizing C5-yl radicals. researchgate.net In the absence of oxygen and in the presence of excess hydrogen peroxide, the major product of this reaction is 1,3-DMU-glycol. researchgate.net

The presence of oxygen significantly alters the degradation pathway. The initial radicals are rapidly converted into their corresponding peroxyl radicals. researchgate.net These peroxyl radicals can undergo further reactions, including bimolecular decay, which can lead to fragmentation of the uracil ring. researchgate.net This chemistry highlights the susceptibility of the uracil ring to oxidative attack, a process that, in a biological context, can lead to mutagenic lesions like 5-hydroxyuracil (B1221707).

5-hydroxyuracil (5-OHU) is a significant product of oxidative damage to DNA, arising primarily from the oxidative deamination of cytosine. nih.govwikipedia.org This process is initiated by the attack of reactive oxygen species (ROS) on cytosine, which can lead to the formation of an unstable intermediate, cytosine glycol (Cg). nih.govnih.gov This intermediate is a critical branch point; it can undergo dehydration to form 5-hydroxycytosine (B44430) (5-OHC), deamination to form uracil glycol (Ug), or a combination of both dehydration and deamination to yield 5-hydroxyuracil (5-OHU). nih.govnih.govoup.com This pathway is significant because it transforms a cytosine base, which pairs with guanine (B1146940), into a thymine-like lesion that has altered base-pairing properties. nih.gov The formation of 5-OHU from cytosine is considered a major source of the most common base substitution mutations observed in aerobic organisms. nih.govnih.gov

5-hydroxyuracil has been firmly established as a major chemical precursor for GC to AT transition mutations, the most frequent type of base substitution mutation resulting from oxidative DNA damage. nih.govnih.govpnas.org When 5-OHU is present in the DNA template strand (having been formed from a cytosine), it can be misread by DNA polymerases during replication. wikipedia.org Instead of pairing with its original partner, guanine, 5-OHU has a propensity to pair with adenine (B156593). nih.govoup.com When the DNA is replicated again, this adenine will correctly pair with a thymine (B56734), completing the C → T transition, which manifests as a GC to AT mutation in the double helix. oup.com

In vivo studies using M13 viral genomes containing a single, site-specific 5-OHU lesion have demonstrated its potent mutagenicity. These studies revealed a mutation frequency of 83% for 5-OHU, with the predominant mutation being a C → T transition. nih.govpnas.org This high frequency underscores the efficiency with which 5-OHU promotes miscoding during DNA replication. nih.govpnas.org

Mutagenicity of Oxidized Cytosine Derivatives in E. coli

| DNA Lesion | Mutation Frequency (%) | Primary Mutation Type | Reference |

|---|---|---|---|

| 5-hydroxyuracil (5-OHU) | 83% | C → T | nih.govpnas.org |

| Uracil Glycol (Ug) | 80% | C → T | nih.govpnas.org |

| 5-hydroxycytosine (5-OHC) | 0.05% | C → T | nih.govpnas.org |

| Unmodified Cytosine (Control) | 0.003% | N/A | pnas.org |

Base-Pairing Properties in DNA Duplexes

The mutagenic potential of 5-OHU is rooted in its base-pairing properties within the DNA double helix. While its chemical structure suggests it could form a normal Watson-Crick-like base pair with adenine, its behavior is more complex. nih.gov Research using NMR spectroscopy and UV melting experiments has shown that 5-OHU can form stable base pairs with all four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine). researchgate.netrsc.org

However, the stability of these pairings varies significantly. The findings indicate that 5-OHU forms the most stable pair with guanine (G) and the least stable pair with cytosine (C). nih.govnih.gov The unexpected stability of the 5-OHU:G pair may be enhanced by the hydroxyl group at the 5th position of the uracil ring. nih.govnih.gov The ability to form a stable pair with G is biologically important, as it means that if a polymerase correctly inserts a G opposite 5-OHU, the mutation is avoided. nih.gov Conversely, the instability of the 5-OHU:C pair is so pronounced that it destabilizes the base-stacking in the duplex, explaining why cytosine is not incorporated opposite this lesion in vivo. nih.govnih.gov The ability to form a stable, albeit mismatched, pair with adenine (A) is what ultimately drives the GC to AT mutation. nih.gov

Relative Stability of 5-Hydroxyuracil Base Pairs in DNA

| Base Pair | Relative Stability | Significance | Reference |

|---|---|---|---|

| 5-OHU:G | Most Stable | Prevents mutation if G is incorporated during replication. | nih.govnih.gov |

| 5-OHU:A | Stable | Leads to GC → AT transition mutation in the next replication round. | nih.gov |

| 5-OHU:T | Stable | A pyrimidine-pyrimidine pair that can perturb the duplex. | nih.gov |

| 5-OHU:C | Least Stable | Destabilizes the DNA duplex; C is not incorporated opposite 5-OHU. | nih.govnih.gov |

Future Research Directions and Therapeutic Implications

Development of Novel 1,3-Dimethyl-5-hydroxyuracil (B1347179) Derivatives for Drug Discovery

The core structure of this compound is a valuable starting point for synthesizing a diverse library of new chemical entities. The field of drug discovery continually seeks novel molecular frameworks, and derivatives of this compound present a promising avenue. wikipedia.org Research has demonstrated that the uracil (B121893) nucleus can be chemically modified to produce a wide array of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.commdpi.com

Detailed research findings have shown that this compound and its close analogs can undergo regioselective heterocyclization reactions to form fused tricyclic systems. researchgate.netresearchgate.net For instance, treatment of related 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with reagents like bromine or pyridine (B92270) hydrobromide perbromide yields complex heterocyclic structures such as benzofuro[3,2-d]pyrimidine-2,4-diones. researchgate.net The synthesis of such pyrimidine-annulated heterocycles is a significant area of focus, as these fused-ring systems are often associated with potent pharmacological activities. dntb.gov.uaresearchgate.net

The antioxidant properties of 5-hydroxyuracil (B1221707) derivatives suggest a potential therapeutic application. The introduction of a methyl group at the 6-position of the uracil ring has been shown to enhance the rate of reaction with peroxyl radicals, making these derivatives effective antioxidants and radical traps. researchgate.net Furthermore, the broader class of 5-substituted uracil derivatives is being actively investigated for antiviral properties, including against HIV-1 and herpes family viruses, highlighting a key direction for future drug development efforts. mdpi.com The development of these novel derivatives is crucial for expanding the therapeutic arsenal (B13267) against various diseases. mdpi.com

Table 1: Examples of Synthesized Heterocyclic Derivatives from Uracil Precursors This table is interactive. Click on the headers to sort.

| Precursor Compound | Reagent(s) | Resulting Derivative Class | Reference |

|---|---|---|---|

| 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil | Bromine in chloroform (B151607) | 6-Bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | researchgate.net |

| 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil | bis-Benzonitrile palladium(II) chloride | 1,3-Dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | researchgate.net |

| 5-(Cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil | N-Iodosuccinimide and conc. H2SO4 | Bridged tricyclic heterocycles | researchgate.net |

| 5-Bromouracil | Aniline in ethylene (B1197577) glycol | 5-Phenylamino derivatives of uracil | mdpi.com |

Advanced Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

To accelerate the drug discovery process for this compound derivatives, advanced computational methods are indispensable for elucidating Structure-Activity Relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a rational basis for designing more potent and selective drugs. acs.org Computational approaches allow for the systematic analysis of how different functional groups and structural modifications on the this compound scaffold affect its therapeutic potential. nih.gov

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to its biological target, such as a protein or enzyme. jmchemsci.com For instance, docking studies on related uracil derivatives have been used to identify key hydrogen bond interactions within target active sites. molaid.com Density Functional Theory (DFT) studies are also employed to understand the electronic features of molecules, calculating parameters like frontier molecular orbital energies and global reactivity, which are crucial for predicting a compound's stability and interaction capabilities. bohrium.com By applying these methods to novel this compound derivatives, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. researchgate.net

Table 2: Computational Approaches for SAR Analysis This table is interactive. Click on the headers to sort.

| Computational Method | Purpose in SAR Elucidation | Potential Application for Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinity of a ligand to a biological target. | To identify potential enzyme inhibitors or receptor antagonists by simulating interactions with target proteins. | jmchemsci.combohrium.com |

| Quantitative SAR (QSAR) | Develops mathematical models relating chemical structure to biological activity. | To predict the activity of unsynthesized derivatives based on their structural properties. | nih.gov |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters (e.g., HOMO-LUMO gap). | To understand the electronic basis of reactivity and stability of new analogs. | bohrium.com |

| SAR Transfer Analysis | Identifies similar SAR patterns across different compound series and targets. | To leverage knowledge from other uracil-based drugs to guide the design of new derivatives. | nih.gov |

Exploration of New Bio-Applications and Biotechnological Tools

Beyond traditional drug development, future research will likely uncover novel bio-applications and biotechnological uses for this compound and its derivatives. The inherent properties of the uracil ring system make it suitable for a range of specialized functions.

One significant bio-application is its role as an antioxidant. researchgate.net Specifically, 5-hydroxy-1,3,6-trimethyluracil has been identified as an effective radical trap, suggesting its potential use in conditions associated with oxidative stress. researchgate.net In the realm of molecular biology, uracil derivatives have been incorporated into oligonucleotides to create tools for gene modification. These "active oligonucleotides" can be used for the sequence-specific recognition and modification of double-helical DNA, for example, through the formation of a triple helix, which has potential applications in gene expression modulation. acs.org

In biotechnology, biocatalysis represents a powerful tool for organic synthesis. Enzymes such as lipases and ketoreductases are increasingly used to produce chiral molecules with high specificity. mdpi.com This approach could be applied to the synthesis of specific stereoisomers of this compound derivatives, which is often crucial for pharmacological activity. rsc.org Furthermore, related barbituric acid derivatives have been developed as chemosensors, capable of detecting specific molecules like hydrazine (B178648) in living cells, opening another avenue for the application of this compound-based structures. mdpi.com

Elucidation of Complex Biological Mechanisms and Pathways

A deeper understanding of how this compound interacts with biological systems is critical for its future therapeutic and technological development. Research into its metabolic fate and its role in cellular processes is ongoing. The metabolic breakdown of the uracil core is expected to follow the established catabolic pathway for pyrimidines. This multi-step process is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting step in uracil and thymine (B56734) degradation. researchgate.netpharmgkb.org

Significantly, 5-hydroxyuracil is recognized as a biomarker of oxidative DNA damage. scholaris.caresearchgate.net Reactive oxygen species (ROS) in the cell can oxidize DNA bases, and the formation of 5-hydroxyuracil from cytosine or uracil moieties is a known consequence of this damage. nih.govresearchgate.net Its presence in DNA can lead to C-to-T transition mutations if not repaired. researchgate.net The cell employs specific DNA repair mechanisms to counteract this damage. 5-hydroxyuracil is primarily repaired via the Base Excision Repair (BER) pathway. nih.gov A key enzyme in this pathway, SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase), has been identified as a primary repair enzyme for oxidized pyrimidines, including 5-hydroxyuracil. scispace.com Elucidating these mechanisms is fundamental to understanding the compound's potential roles in mutagenesis, carcinogenesis, and aging, and for designing interventions that target these pathways.

Q & A

Q. What are the recommended methods for synthesizing 1,3-dimethyl-5-hydroxyuracil, and what critical parameters influence yield?

Methodological Answer : this compound can be synthesized via hydrolysis of 5-bromouracil derivatives under controlled conditions. Key steps include:

- Reacting 5-bromo-1,3-dimethyluracil with aqueous sodium bicarbonate (pH ~8.4) at 100°C for 6–8 hours .

- Monitoring reaction progress via UV spectroscopy (λmax ~280 nm in neutral conditions) to confirm hydroxylation .

- Critical parameters: pH control (avoiding acidic conditions to prevent side reactions) and reaction time optimization to minimize decomposition .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer :

- Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation (GHS07 classification) .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate and dispose of via approved hazardous waste protocols .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how are key tautomeric forms identified?

Methodological Answer :

- UV-Vis Spectroscopy : At pH 1–10, the compound exhibits λmax at 270–280 nm, corresponding to the neutral 2,4-dicarbonyl-5-hydroxy tautomer. A bathochromic shift occurs in alkaline conditions due to deprotonation .

- NMR : <sup>1</sup>H-NMR (D2O) shows peaks at δ 3.3 ppm (N-CH3) and δ 10.2 ppm (exchangeable -OH). H-6 proton resonance (δ 7.8 ppm) confirms the absence of bromine substitution .

- ESI-MS : Use a 1:99 NH4HCO3/methanol matrix to detect [M+H]<sup>+</sup> at m/z 157.1 .

Advanced Research Questions

Q. How does this compound undergo benzilic acid rearrangement, and what are the implications for nucleic acid analog synthesis?

Methodological Answer : Under alkaline conditions (0.1 N NaOH, 100°C), the compound undergoes a benzilic acid rearrangement to form 1,3-disubstituted 4-hydroxy-2-oxoimidazoline-4-carboxylic acid derivatives. Key steps:

- Mechanism : Tautomerization to the 5-keto form precedes nucleophilic attack and ring contraction .

- Experimental Validation : Monitor reaction progress via <sup>1</sup>H-NMR (loss of H-6 proton) and UV spectral shifts (λmax decreases by <5% in 24 hours at 55°C) .

- Applications : This pathway mimics transformations in bromouracil-containing DNA, offering insights into mutagenesis studies .

Q. What factors influence the stability of this compound in alkaline solutions, and how can degradation be mitigated?

Methodological Answer :

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer :

- Case Example : Discrepancies in UV absorption between neutral and anionic forms arise from tautomerism (2,4-dicarbonyl vs. 5-keto forms).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.